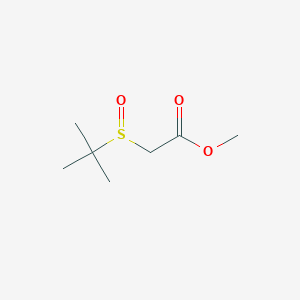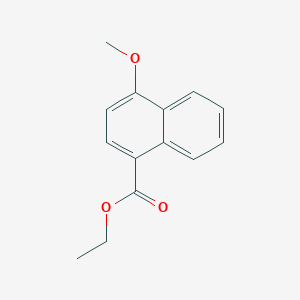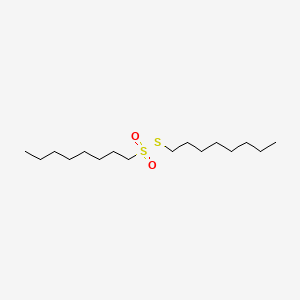
6,7-Dimethoxy-1-(1-propenyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-1-(1-propenyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions and a propenyl group at the 1 position on the tetrahydroisoquinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-1-(1-propenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone.
Formation of Isoquinoline Ring: The key step involves the formation of the isoquinoline ring through a Pictet-Spengler reaction, where the 6,7-dimethoxy-1-tetralone reacts with an appropriate aldehyde or ketone in the presence of an acid catalyst.
Introduction of Propenyl Group: The propenyl group is introduced via a Wittig reaction, where the intermediate isoquinoline is treated with a suitable phosphonium ylide.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the propenyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the isoquinoline ring or the propenyl group, resulting in the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy groups or the propenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation Products: Epoxides, aldehydes, and carboxylic acids.
Reduction Products: Tetrahydroisoquinoline derivatives.
Substitution Products: Halogenated or nucleophile-substituted isoquinolines.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-1-(1-propenyl)-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxy-1-(1-propenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
- 6,7-Dimethoxy-1-(1-propenyl)-3,4-dihydroisoquinoline
- 6,7-Dimethoxy-1-(1-propenyl)-isoquinoline
Comparison:
- Structural Differences: The primary difference lies in the degree of saturation of the isoquinoline ring.
- Unique Properties: 6,7-Dimethoxy-1-(1-propenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern and the presence of the propenyl group, which imparts distinct chemical reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications
Eigenschaften
Molekularformel |
C14H19NO2 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
6,7-dimethoxy-1-[(E)-prop-1-enyl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C14H19NO2/c1-4-5-12-11-9-14(17-3)13(16-2)8-10(11)6-7-15-12/h4-5,8-9,12,15H,6-7H2,1-3H3/b5-4+ |
InChI-Schlüssel |
UOCYGISMICKYAI-SNAWJCMRSA-N |
Isomerische SMILES |
C/C=C/C1C2=CC(=C(C=C2CCN1)OC)OC |
Kanonische SMILES |
CC=CC1C2=CC(=C(C=C2CCN1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane](/img/structure/B13767983.png)
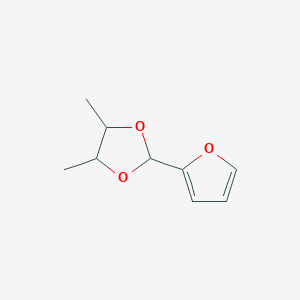
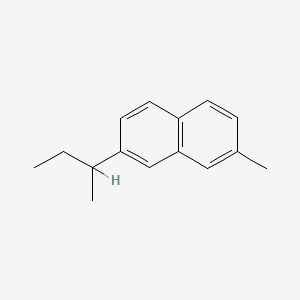

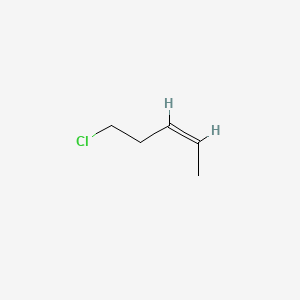
![5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid](/img/structure/B13768021.png)
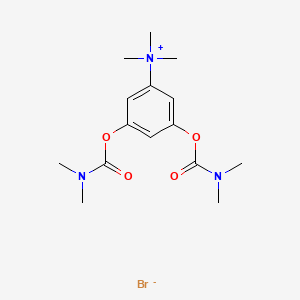
![Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate](/img/structure/B13768026.png)
![N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B13768038.png)
![7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile](/img/structure/B13768041.png)
